
2-Hydroxy-3-(2-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(2-methoxyphenyl)propanoic acid, also known as o-methoxyhydrocinnamic acid, is an organic compound with the molecular formula C10H12O4. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a propanoic acid moiety attached to a benzene ring. It is a member of the hydroxycinnamic acid family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Reagents: 2-methoxybenzaldehyde, malonic acid, base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Reflux conditions
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 2-methoxybenzylidene malonic acid derivatives under controlled conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-3-(2-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(2-methoxyphenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its role in modulating biological pathways and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(2-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: Modulating the activity of enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-(2-methoxyphenyl)propanoic acid can be compared with other similar compounds, such as:
2-Hydroxy-3-(3-methoxyphenyl)propanoic acid: Differing in the position of the methoxy group on the benzene ring.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Another isomer with the methoxy group in the para position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H12O4 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2-hydroxy-3-(2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8,11H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
HCYWZULWHCPCFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13637060.png)
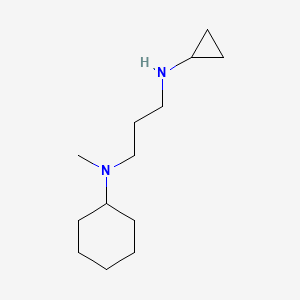

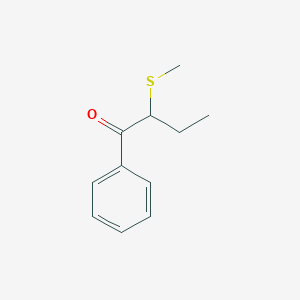
![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)

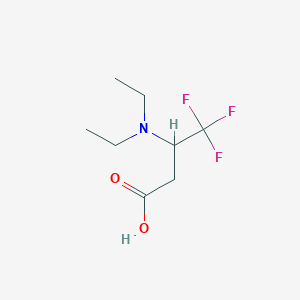
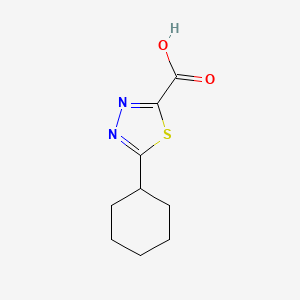

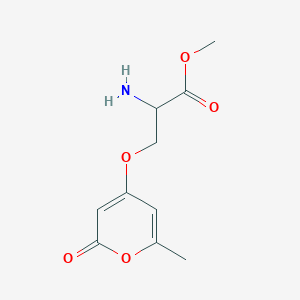

![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)


